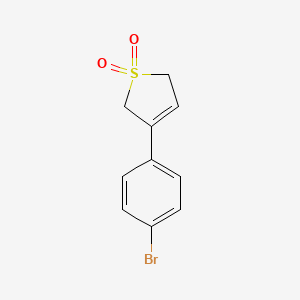
Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide is a heterocyclic compound containing a thiophene ring substituted with a 4-bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide can be achieved through various methods. One common approach involves the use of graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is tetraethylammonium hexafluorophosphate (Et4NPF6) with hexafluoroisopropanol (HFIP) and nitromethane (CH3NO2) as co-solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of appropriate solvents and electrolytes can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and inflammation is of particular interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT):
Thiophene-3-ol, 3-(4-bromophenyl)tetrahydro-, 1,1-dioxide: A similar compound with a hydroxyl group instead of a hydrogen atom at the 3-position.
Eigenschaften
CAS-Nummer |
62157-96-4 |
|---|---|
Molekularformel |
C10H9BrO2S |
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H9BrO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-5H,6-7H2 |
InChI-Schlüssel |
QBJGNPUMRSOQDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(CS1(=O)=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide](/img/structure/B15097446.png)
![N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B15097454.png)
![3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B15097460.png)
![(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097465.png)
![3-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15097476.png)
![N-(2,5-dichlorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide](/img/structure/B15097484.png)
![(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097487.png)
![N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B15097495.png)
![2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15097499.png)

![1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B15097519.png)
![N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097522.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097538.png)
![1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B15097545.png)
